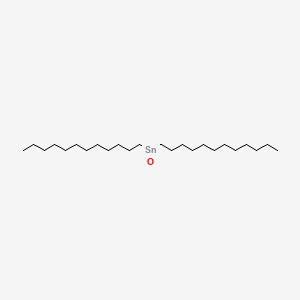
Didodecyloxostannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didodecyloxostannane is an organotin compound with the molecular formula C24H50OSn and a molecular weight of 473.36 g/mol It is characterized by the presence of two dodecyl groups attached to a tin atom, which is also bonded to an oxygen atom
Métodos De Preparación
The synthesis of didodecyloxostannane typically involves the reaction of dodecylmagnesium bromide with tin(IV) chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
2 C12H25MgBr+SnCl4→(C12H25)2SnO+2 MgBrCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid oxidation. The product is then purified by distillation or recrystallization .
Análisis De Reacciones Químicas
Didodecyloxostannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds. Reducing agents like lithium aluminum hydride are often used.
Substitution: The dodecyl groups can be substituted by other alkyl or aryl groups through reactions with organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields tin dioxide .
Aplicaciones Científicas De Investigación
Didodecyloxostannane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds. Its unique structure makes it a valuable reagent in organometallic chemistry.
Biology: Organotin compounds, including this compound, have been studied for their potential biological activities, such as antifungal and antibacterial properties.
Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, particularly in the development of new drugs.
Industry: This compound is used in the production of tin-based catalysts and stabilizers for plastics.
Mecanismo De Acción
The mechanism by which didodecyloxostannane exerts its effects is primarily through its interaction with biological molecules. The tin atom can coordinate with various ligands, affecting the function of enzymes and other proteins. This coordination can disrupt normal cellular processes, leading to the observed biological activities .
Comparación Con Compuestos Similares
Didodecyloxostannane can be compared with other organotin compounds, such as:
Tributyltin oxide: Known for its antifouling properties, but also highly toxic to marine life.
Triphenyltin hydroxide: Used as a pesticide, with significant environmental impact.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Compared to these compounds, this compound offers a unique balance of reactivity and stability, making it suitable for specific applications where other organotin compounds may not be ideal .
Propiedades
Número CAS |
2273-48-5 |
|---|---|
Fórmula molecular |
C24H50OSn |
Peso molecular |
473.4 g/mol |
Nombre IUPAC |
didodecyl(oxo)tin |
InChI |
InChI=1S/2C12H25.O.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;;/h2*1,3-12H2,2H3;; |
Clave InChI |
NXMNIHPHNSDPTN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[Sn](=O)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


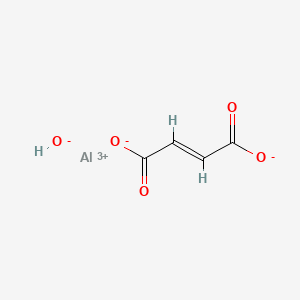

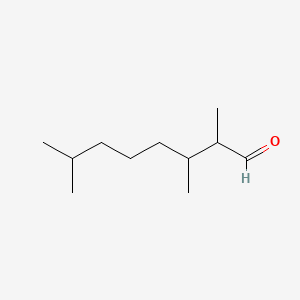
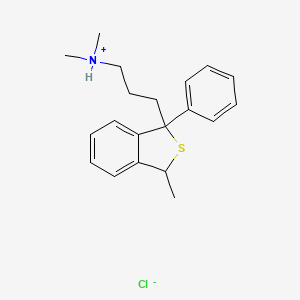
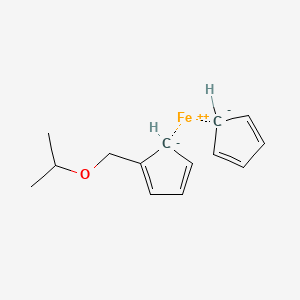

![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)
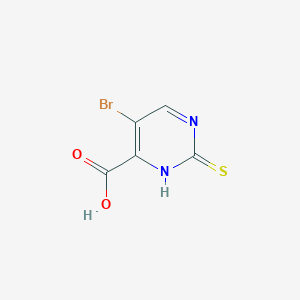
![N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethyl-(2-phenoxyethyl)amino]acetamide](/img/structure/B13748183.png)
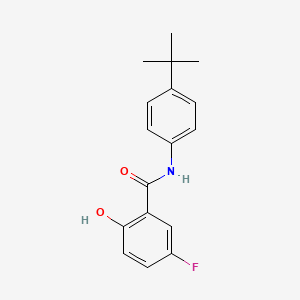
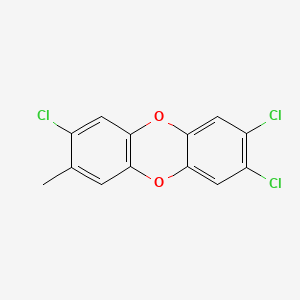
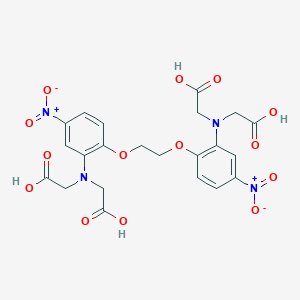
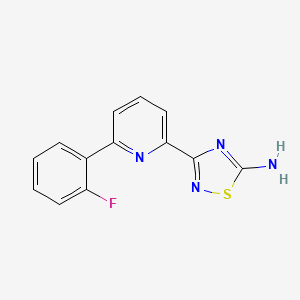
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)
